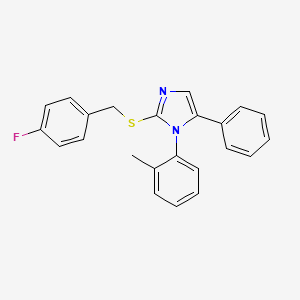
N-(4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylpiperazine moiety, a sulfamoyl group, and an isobutyramide group
作用机制
Target of Action
Similar compounds with a phenylpiperazine structure have been known to interact with various receptors and enzymes in the body .
Mode of Action
Phenylpiperazine derivatives have been reported to exhibit anti-inflammatory activities . They may exert their effects by modulating the production and release of pro-inflammatory mediators such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines .
Biochemical Pathways
It’s plausible that the compound could influence pathways related to inflammation and pain perception, given the anti-inflammatory activities reported for similar compounds .
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory effects, potentially reducing symptoms such as pain, heat, redness, and swelling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenylpiperazine intermediate: This step involves the reaction of phenylhydrazine with an appropriate alkylating agent to form the phenylpiperazine core.
Attachment of the propyl chain: The phenylpiperazine intermediate is then reacted with a propylating agent to introduce the propyl chain.
Introduction of the sulfamoyl group: The propylated phenylpiperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfamoyl group.
Formation of the final compound: The final step involves the reaction of the sulfamoyl intermediate with isobutyryl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and distillation. Additionally, reaction conditions such as temperature, pressure, and solvent choice may be optimized to enhance the efficiency of each step.
化学反应分析
Types of Reactions
N-(4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)isobutyramide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学研究应用
N-(4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)isobutyramide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Biological Research: It is used in studies investigating its effects on various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
4-Phenylpiperazine derivatives: These compounds share the phenylpiperazine core and may exhibit similar biological activities.
Sulfamoyl-containing compounds: Compounds with sulfamoyl groups may have comparable anti-inflammatory properties.
Isobutyramide derivatives: These compounds share the isobutyramide group and may have similar chemical reactivity.
Uniqueness
N-(4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)isobutyramide is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
2-methyl-N-[4-[3-(4-phenylpiperazin-1-yl)propylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S/c1-19(2)23(28)25-20-9-11-22(12-10-20)31(29,30)24-13-6-14-26-15-17-27(18-16-26)21-7-4-3-5-8-21/h3-5,7-12,19,24H,6,13-18H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCKXMLUEAJMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B3014345.png)
![N-[3-(4-Methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B3014346.png)
![3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol;dihydrochloride](/img/structure/B3014348.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B3014349.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3014355.png)
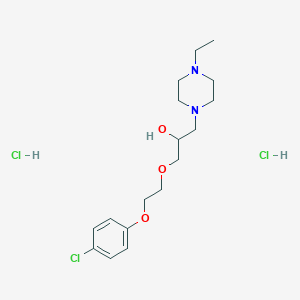

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3014360.png)
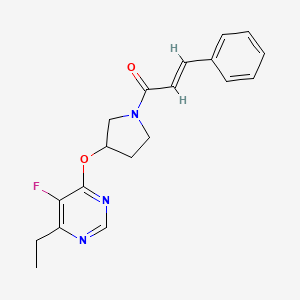
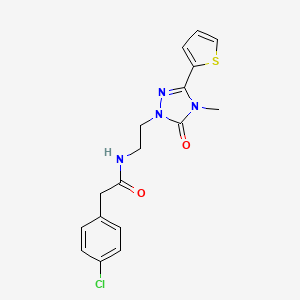
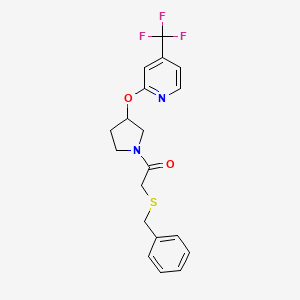
![8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3014365.png)
![2-Cyclopropyl-5-(tetrahydrothiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3014366.png)
